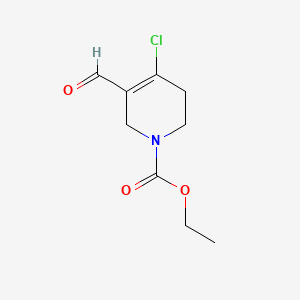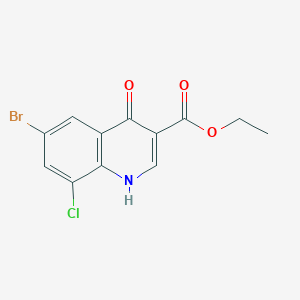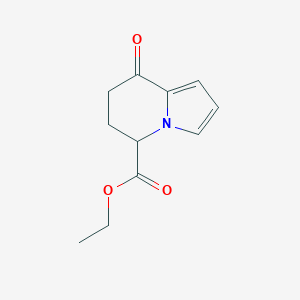
2,3-Dimethylbenzylamine
描述
2,3-Dimethylbenzylamine is an organic compound with the chemical formula C₉H₁₃N. It is a colorless liquid with a special aromatic odor and has a boiling point of 185-187°C . This compound is used in various fields, including organic synthesis and industrial applications.
作用机制
Target of Action
2,3-Dimethylbenzylamine (DMB) is an organic compound that primarily targets the formation of polyurethane foams and epoxy resins . It acts as a catalyst in these reactions, accelerating the rate at which they occur.
Mode of Action
DMB interacts with its targets through its tertiary amine functionality . This allows it to act as a catalyst, speeding up the reactions involved in the formation of polyurethane foams and epoxy resins. The exact nature of these interactions and the resulting changes are complex and depend on the specific conditions of the reaction.
Biochemical Pathways
The biochemical pathways affected by DMB are primarily those involved in the synthesis of polyurethane foams and epoxy resins . The compound acts as a catalyst in these reactions, facilitating the formation of the desired products. The downstream effects of these reactions include the production of materials with desirable properties such as high strength, durability, and resistance to various environmental factors.
Result of Action
The primary result of DMB’s action is the formation of polyurethane foams and epoxy resins . These materials have a wide range of applications, including in the construction, automotive, and electronics industries, among others. On a molecular and cellular level, the effects of DMB’s action would depend on the specific conditions of the reaction and the presence of other substances.
Action Environment
The action, efficacy, and stability of DMB can be influenced by various environmental factors. These may include the temperature and pressure of the reaction, the presence of other substances, and the specific conditions of the industrial process in which it is used
生化分析
Biochemical Properties
2,3-Dimethylbenzylamine plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating the formation of polyurethane foams and epoxy resins. The compound undergoes directed ortho metalation with butyl lithium, leading to the formation of derivatives with the formula 2-X-C6H4CH2N(CH3)2 (E = SR, PR2, etc.) . These interactions highlight the compound’s importance in catalysis and its ability to form quaternary ammonium salts when reacting with alkyl halides .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, cyclopalladated compounds containing this compound have shown cytotoxic activity toward murine tumor cell lines and Mycobacterium tuberculosis . These compounds did not demonstrate mutagenic potential according to Ames test results .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It undergoes directed ortho metalation with butyl lithium, forming derivatives that are useful in catalysis . The compound’s basic nature allows it to undergo quaternization with alkyl halides, resulting in the formation of quaternary ammonium salts . These interactions are crucial for its role as a catalyst in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. While specific long-term effects on cellular function have not been extensively documented, its role as a catalyst suggests that it remains active over extended periods, facilitating the formation of desired products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses are generally well-tolerated. Studies on cyclopalladated compounds containing this compound have shown cytotoxic activity toward murine tumor cell lines, indicating its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in catalysis highlights its importance in metabolic processes, particularly in the formation of polyurethane foams and epoxy resins . The compound’s interactions with enzymes facilitate these reactions, impacting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its availability for catalysis . The compound’s distribution is crucial for its role in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its catalytic effects . Understanding its localization is essential for optimizing its use in biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dimethylbenzylamine can be synthesized by the reaction of benzylamine and 2,3-dibromomethane. Under appropriate reaction conditions, these two substances react to form the target compound, which is obtained in pure form by extraction and purification steps .
Industrial Production Methods: Industrial production of this compound often involves the Eschweiler-Clarke reaction, where benzylamine is methylated using formic acid and formaldehyde. This method is efficient and widely used in large-scale production .
化学反应分析
Types of Reactions: 2,3-Dimethylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It undergoes nucleophilic substitution reactions, especially with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides like methyl iodide or ethyl bromide are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Quaternary ammonium salts.
科学研究应用
2,3-Dimethylbenzylamine has significant applications in scientific research:
Catalysis and Functionalization: It is used in catalysis and functional group transformations.
Mechanistic Studies in Metal Complexes: It interacts with various metal complexes, contributing to studies on cyclometalation mechanisms and reduction mechanisms of peroxides.
Polyurethane Foams and Epoxy Resins: It acts as a catalyst in the formation of polyurethane foams and epoxy resins, accelerating the rate of these reactions.
相似化合物的比较
N,N-Dimethylbenzylamine: Similar in structure but lacks the additional methyl groups on the benzyl ring.
N-Methylbenzylamine: Contains only one methyl group attached to the nitrogen atom.
Benzylamine: The simplest form, with no methyl groups attached to the nitrogen atom.
Uniqueness of 2,3-Dimethylbenzylamine: this compound is unique due to the presence of two methyl groups on the benzyl ring, which influences its reactivity and interaction with other compounds. This structural feature makes it particularly useful in specific catalytic and synthetic applications .
属性
IUPAC Name |
(2,3-dimethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLRWOHZBISUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384189 | |
| Record name | 2,3-Dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51586-20-0 | |
| Record name | 2,3-Dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dimethylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


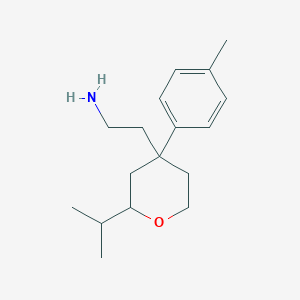
![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)
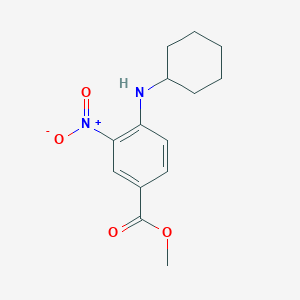
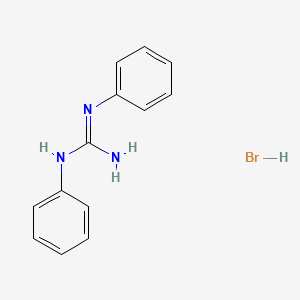

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)
